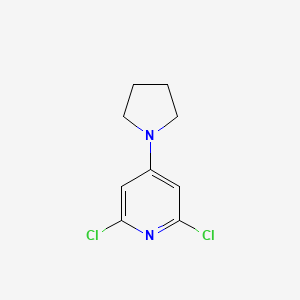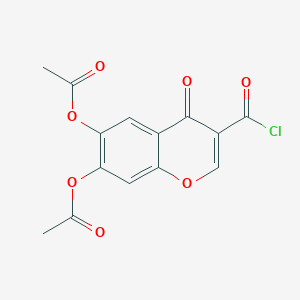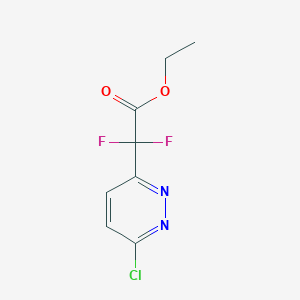
2-Bromo-4-methoxy-3-(3-phenylmethoxypropoxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-methoxy-3-(3-phenylmethoxypropoxy)benzaldehyde is an organic compound with the molecular formula C17H17BrO3. It is a derivative of benzaldehyde, featuring a benzyloxy-propoxy group, a bromine atom, and a methoxy group attached to the benzene ring. This compound has gained attention in scientific research due to its potential biological activity and various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methoxy-3-(3-phenylmethoxypropoxy)benzaldehyde typically involves multiple steps:
Starting Material: The synthesis begins with a suitable benzaldehyde derivative.
Methoxylation: The methoxy group is introduced at the 4-position using methanol and a suitable catalyst.
Benzyloxy-propoxy Group Addition:
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products:
Oxidation: 3-(3-Benzyloxy-propoxy)-2-bromo-4-methoxy-benzoic acid.
Reduction: 3-(3-Benzyloxy-propoxy)-2-bromo-4-methoxy-benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-methoxy-3-(3-phenylmethoxypropoxy)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Bromo-4-methoxy-3-(3-phenylmethoxypropoxy)benzaldehyde involves its interaction with specific molecular targets. The benzyloxy-propoxy group and the bromine atom play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
3-(3-(Benzyloxy)propoxy)benzaldehyde: Lacks the bromine and methoxy groups.
1-{[3-(benzyloxy)propoxy]methyl}-4-bromobenzene: Contains a similar benzyloxy-propoxy group but differs in the position of the bromine atom and the absence of the methoxy group.
Uniqueness: 2-Bromo-4-methoxy-3-(3-phenylmethoxypropoxy)benzaldehyde is unique due to the presence of both the bromine and methoxy groups, which contribute to its distinct chemical and biological properties
Eigenschaften
Molekularformel |
C18H19BrO4 |
|---|---|
Molekulargewicht |
379.2 g/mol |
IUPAC-Name |
2-bromo-4-methoxy-3-(3-phenylmethoxypropoxy)benzaldehyde |
InChI |
InChI=1S/C18H19BrO4/c1-21-16-9-8-15(12-20)17(19)18(16)23-11-5-10-22-13-14-6-3-2-4-7-14/h2-4,6-9,12H,5,10-11,13H2,1H3 |
InChI-Schlüssel |
NHFXZMCYALKEMJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)C=O)Br)OCCCOCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










methanone](/img/structure/B8577290.png)

![3-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyridine](/img/structure/B8577299.png)

